molecular formula C11H10O4 B11895406 2,3-dihydro-1H-indene-1,3-dicarboxylic Acid CAS No. 69718-74-7

2,3-dihydro-1H-indene-1,3-dicarboxylic Acid

Cat. No.: B11895406
CAS No.: 69718-74-7
M. Wt: 206.19 g/mol
InChI Key: MNQNHAXVLUCZMI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1,3-dicarboxylic Acid, with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol, is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . The indane scaffold is a privileged structure in chemistry, forming the core of various biologically active compounds and materials . This dicarboxylic acid derivative is particularly useful as a building block for the synthesis of more complex molecules. Researchers utilize related 2,3-dihydro-1H-indene compounds in the development of potential therapeutic agents, including investigations for cancer treatment . The structure's versatility also makes it a candidate for applications in material science, such as in the development of organic electronics . Handling should follow standard laboratory safety practices. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

69718-74-7

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2,3-dihydro-1H-indene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2,(H,12,13)(H,14,15)

InChI Key

MNQNHAXVLUCZMI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phthalic anhydride with cyclopentadiene, followed by subsequent oxidation and hydrolysis steps . The reaction conditions often require the use of catalysts and specific solvents to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Synthesis

2,3-Dihydro-1H-indene-1,3-dicarboxylic acid serves as a crucial intermediate in the synthesis of various complex organic molecules. It is utilized in the preparation of biologically active compounds and functional materials. For instance, it has been employed in the synthesis of dibenzyl derivatives that exhibit interesting pharmacological properties .

2. Ligand in Coordination Chemistry

This compound can act as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. Such complexes can be used in catalysis and material science applications. Research has demonstrated its effectiveness in palladium-catalyzed reactions, showcasing its role in enhancing reaction selectivity and efficiency .

Applications in Material Science

1. Polymer Chemistry

This compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its derivatives are used to create high-performance polymers suitable for aerospace and automotive applications .

2. Additive Manufacturing

In additive manufacturing, this compound is explored for its potential to enhance the properties of 3D printed materials. Its incorporation can lead to improved strength and flexibility of the final products .

Case Study 1: Pharmaceutical Applications

A study investigated the use of this compound derivatives as potential anti-cancer agents. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study 2: Catalytic Applications

Another research focused on the catalytic properties of complexes formed with this compound. The study highlighted how these complexes could facilitate cross-coupling reactions with high yields and selectivity under mild conditions, showcasing their utility in organic synthesis .

Data Tables

Application AreaSpecific UseKey Findings
Organic SynthesisPrecursor for biologically active compoundsEffective synthesis route with high yields
Coordination ChemistryBidentate ligand for metal complexesEnhanced selectivity in catalytic reactions
Material SciencePolymer formulationsImproved thermal stability and mechanical strength
Additive ManufacturingEnhanced properties for 3D printingIncreased strength and flexibility

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Norbornene-2,3-Dicarboxylic Acid

Structural Similarities: Both compounds are bicyclic dicarboxylic acids, but 5-norbornene-2,3-dicarboxylic acid incorporates a norbornene framework instead of an indene system. The norbornene ring introduces greater strain and reactivity due to its bridged bicyclic structure. Functional Differences:

  • Polymerization Behavior: Polymers derived from 5-norbornene-2,3-dicarboxylic acid diesters exhibit distinct cis- and trans-unit ratios depending on the ester substituents. For example, exo,exo-dicarbomethoxy derivatives yield polymers with consistent cis/trans ratios (~1.1–1.4), unaffected by ester branching .
  • Catalytic Applications: Norbornene derivatives are widely used in ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, achieving high molecular weights (e.g., M_w = 110,000–140,000) at low catalyst loadings (0.1–0.2%) .
Property 2,3-Dihydro-1H-Indene-1,3-Dicarboxylic Acid 5-Norbornene-2,3-Dicarboxylic Acid
Core Structure Partially saturated indene Norbornene
Polymer cis/trans Ratio Not reported 1.1–1.4 (exo,exo-diesters)
ROMP Activity Limited data High (Grubbs catalysts)

Aziridine-2,3-Dicarboxylic Acid

Functional Contrast : Aziridine-2,3-dicarboxylic acid features a strained three-membered ring with two carboxylic acid groups. Unlike the indene-based compound, its aziridine core enables nucleophilic ring-opening reactions, making it valuable for synthesizing cysteine protease inhibitors and antimalarial agents .
Biological Activity : Derivatives of aziridine-2,3-dicarboxylic acid exhibit potent inhibition of enzymes like caspase-3 (IC₅₀ = 0.8 μM), whereas this compound lacks documented protease inhibitory activity .

Pyrrole-2,3-Dicarboxylic Acid

Biodegradability: Pyrrole-2,3-dicarboxylic acid is a degradation product of polydopamine nanoparticles (PDA-NPs), formed via oxidative cleavage in the presence of hydrogen peroxide.

1-Amino-2,3-Dihydro-1H-Indene-1,5-Dicarboxylic Acid (AIDA)

Structural Modifications: AIDA replaces one carboxylic acid group with an amino substituent at the 1-position. This modification enhances its role as a competitive antagonist for metabotropic glutamate receptors (mGluR1), with IC₅₀ values in the micromolar range . Pharmacological Relevance: Unlike the parent compound, AIDA is utilized in neuroscience research to study synaptic transmission, highlighting the impact of functional group substitution on bioactivity .

Benzene-1,4-Dicarboxylic Acid

Aromatic vs. Aliphatic Systems: The fully aromatic benzene ring in this compound provides thermal stability and rigidity, making it a cornerstone in metal-organic frameworks (MOFs). Coordination Chemistry: Benzene-1,4-dicarboxylic acid forms robust MOFs with high porosity (e.g., surface area > 3000 m²/g), whereas the indene analogue’s coordination chemistry remains understudied .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-dihydro-1H-indene-1,3-dicarboxylic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via acid chloride coupling reactions. For example, anhydrous dioxane and aqueous NaOH are used to facilitate reactions between acid chlorides and carboxylate precursors under controlled temperatures (0°C to room temperature) to optimize yield . Key parameters include stoichiometric ratios of reactants, pH adjustment during workup, and solvent selection (e.g., dioxane/water mixtures). Pre-purification of precursors, such as benzene-1,3-dicarboxylic acid derivatives, is critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Resolves crystal packing and confirms the spatial arrangement of carboxylic acid groups. Low-temperature XRD improves accuracy for hydrogen bonding analysis .
  • NMR spectroscopy : 1^1H and 13^13C NMR in deuterated solvents (e.g., MeOD) identify proton environments and verify absence of impurities like unreacted indene derivatives .
  • FT-IR : Confirms carboxylate stretching vibrations (C=O at ~1700 cm1^{-1}) and hydrogen-bonding interactions .

Q. What are the primary research applications of this compound in materials science?

  • Methodological Answer : The compound serves as a linker in metal-organic frameworks (MOFs) and coordination polymers. Its rigid indene backbone and dual carboxylate groups enable the formation of 1D/2D networks with transition metals (e.g., Cu2+^{2+}, Cd2+^{2+}). Applications include corrosion-resistant coatings for carbon steel when integrated with graphene oxide composites and catalytic supports due to thermal stability .

Advanced Research Questions

Q. How does this compound behave as a ligand in transition metal complexes, and what factors dictate coordination modes?

  • Methodological Answer : The dicarboxylate groups can adopt monodentate, bidentate, or bridging modes depending on pH and metal ion size. For example:

  • At neutral pH, both carboxylates may bind to a single metal center (chelating mode), observed in Cd2+^{2+} polymers .
  • Under alkaline conditions, deprotonated carboxylates form μ2_2-bridging motifs, as seen in Cu3+^{3+} clusters .
  • Steric hindrance from the indene ring limits flexibility, favoring linear coordination geometries. Titration experiments with NaOH/KOD (40% in D2_2O) can track protonation states and binding affinity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions, and how can contradictory data between studies be addressed?

  • Methodological Answer :

  • Alkaline Stability : Reflux in NaOH (1–5 M) at 60–90°C for 24–72 hours, followed by HPLC or 1^1H NMR to monitor degradation products (e.g., decarboxylation or ring-opening) .
  • Thermal Stability : TGA-DSC under N2_2 atmosphere identifies decomposition thresholds (typically >200°C for aromatic dicarboxylates) .
  • Addressing Contradictions : Replicate experiments using standardized protocols (e.g., IUPAC-recommended buffer systems) and cross-validate with multiple analytical techniques. For example, conflicting solubility data may arise from impurities in commercial precursors, necessitating recrystallization in ethanol/water mixtures .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) through experimental replication?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in DMSO, THF, and aqueous buffers (pH 2–12) at 25°C. Note that aggregation in polar solvents may require sonication or heating .
  • pKa Determination : Use potentiometric titration with a glass electrode in 0.1 M KCl to minimize ionic strength effects. Compare results with computational models (e.g., COSMO-RS) to identify outliers caused by experimental artifacts .
  • Interlaboratory Validation : Share samples with independent labs to control for instrumentation bias, as seen in studies on pyridine-2,3-dicarboxylic acid derivatives .

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